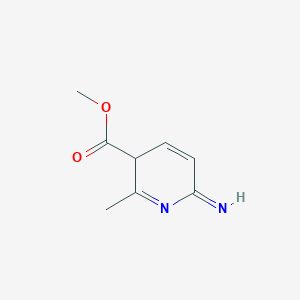![molecular formula C6H10N2O4Pt B12358312 Platinum, diammine[1,1-cyclobutanedi(carboxylato-kO)(2-)]-, (SP-4-2)-](/img/structure/B12358312.png)
Platinum, diammine[1,1-cyclobutanedi(carboxylato-kO)(2-)]-, (SP-4-2)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Carboplatin is synthesized from cisplatin by reacting it with silver nitrate to remove the chloride ligands, followed by the addition of cyclobutane-1,1-dicarboxylic acid . The reaction conditions typically involve:
Temperature: Room temperature
Solvent: Water or aqueous solution
Catalysts: Silver nitrate
Industrial Production Methods
Industrial production of Carboplatin involves large-scale synthesis using similar reaction conditions as in the laboratory synthesis. The process is optimized for higher yield and purity, often involving:
Purification: Crystallization or recrystallization
Quality Control: High-performance liquid chromatography (HPLC) to ensure purity above 98%.
Analyse Chemischer Reaktionen
Types of Reactions
Carboplatin undergoes several types of chemical reactions, including:
Substitution Reactions: Replacement of ligands around the platinum center.
Hydrolysis: Reaction with water leading to the formation of active species that interact with DNA.
Common Reagents and Conditions
Reagents: Water, silver nitrate, cyclobutane-1,1-dicarboxylic acid
Conditions: Aqueous medium, room temperature
Major Products Formed
The major product formed from the hydrolysis of Carboplatin is the active platinum species that binds to DNA, leading to the formation of DNA cross-links .
Wissenschaftliche Forschungsanwendungen
Carboplatin is widely used in scientific research for its anticancer properties. Its applications include:
Chemistry: Studying the coordination chemistry of platinum compounds.
Biology: Investigating the mechanisms of DNA damage and repair.
Medicine: Developing new chemotherapy regimens and understanding drug resistance mechanisms.
Industry: Manufacturing of chemotherapy drugs and related pharmaceuticals.
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cisplatin: The first-generation platinum-based chemotherapy drug.
Oxaliplatin: Another platinum-based drug used in chemotherapy.
Uniqueness
Carboplatin is unique in its reduced nephrotoxicity and neurotoxicity compared to cisplatin, making it a preferred choice for patients with pre-existing kidney conditions .
Eigenschaften
Molekularformel |
C6H10N2O4Pt |
|---|---|
Molekulargewicht |
369.24 g/mol |
IUPAC-Name |
azanide;cyclobutane-1,1-dicarboxylate;platinum(4+) |
InChI |
InChI=1S/C6H8O4.2H2N.Pt/c7-4(8)6(5(9)10)2-1-3-6;;;/h1-3H2,(H,7,8)(H,9,10);2*1H2;/q;2*-1;+4/p-2 |
InChI-Schlüssel |
YAYRGNWWLMLWJE-UHFFFAOYSA-L |
Kanonische SMILES |
C1CC(C1)(C(=O)[O-])C(=O)[O-].[NH2-].[NH2-].[Pt+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


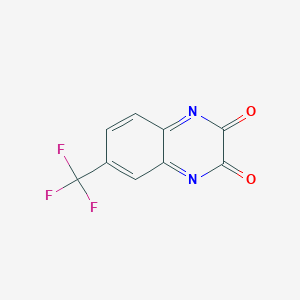
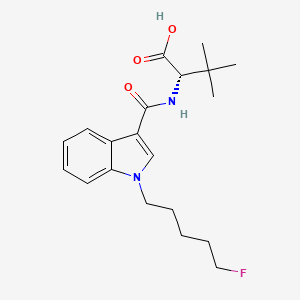
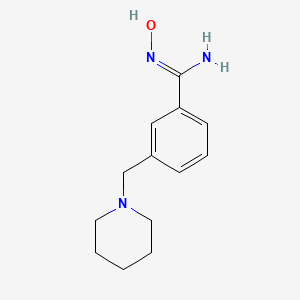
![5,7,8,8a-tetrahydro-1H-imidazo[1,2-b]pyridazin-6-one](/img/structure/B12358275.png)

![5-chloro-2-N-[(1S)-1-(5-fluoropyridin-2-yl)ethyl]-4-N-(5-propan-2-yloxypyrazolidin-3-yl)pyrimidine-2,4-diamine](/img/structure/B12358289.png)
![(2E)-2-[2-(2-methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B12358296.png)
![N-{1-[4-(cyclopentanesulfonyl)phenyl]ethylidene}hydroxylamine](/img/structure/B12358299.png)
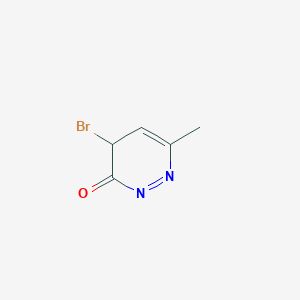
![7H-Pyrazolo[4,3-d]pyrimidin-7-one, 3-bromo-1,6-dihydro-](/img/structure/B12358320.png)
![(19S,21S,22R)-8-chloro-19,21,22,26-tetrahydroxy-15-methoxy-6-methyl-7-propyl-17-oxa-6-azahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-2(11),4(9),7,18(23)-tetraene-3,5,10,24-tetrone](/img/structure/B12358324.png)


